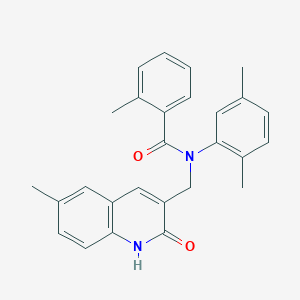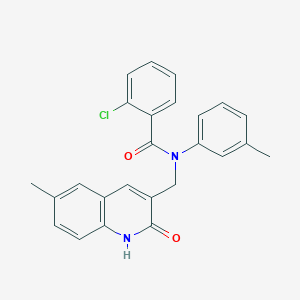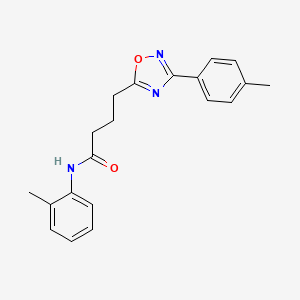
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide, also known as DIQ, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. DIQ is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用机制
The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide is not fully understood, but it is thought to be related to its ability to interact with proteins and enzymes in the body. This compound has been shown to bind to proteins such as albumin and hemoglobin, as well as enzymes such as acetylcholinesterase and butyrylcholinesterase. By binding to these proteins and enzymes, this compound may be able to modulate their activity and affect various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may help protect cells from damage caused by oxidative stress. This compound has also been shown to have anti-inflammatory activity, which may help reduce inflammation in the body. In addition, this compound has been shown to have neuroprotective effects, which may help protect neurons from damage and degeneration.
实验室实验的优点和局限性
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide has several advantages as a candidate for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes, allowing it to interact with intracellular proteins and enzymes. This compound is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to the use of this compound in laboratory experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, this compound may have off-target effects that could confound experimental results.
未来方向
There are several future directions for research on N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide. One area of research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets in the body. Another area of research could focus on exploring the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, future research could also explore the potential use of this compound as a tool for studying the function of proteins and enzymes in the body.
合成方法
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide can be synthesized by reacting 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethylamine with benzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The resulting product is a white crystalline solid that can be purified by recrystallization.
科学研究应用
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(12-18-23(21,22)16-8-2-1-3-9-16)19-11-10-14-6-4-5-7-15(14)13-19/h1-9,18H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGUNVSVNAIALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640828 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

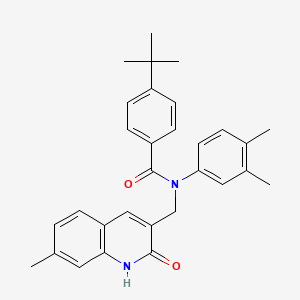
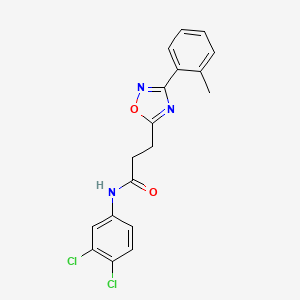
![N-ethyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700327.png)
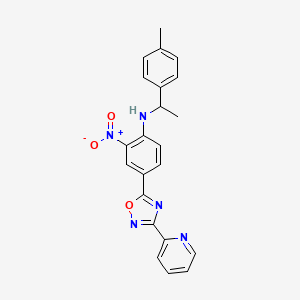
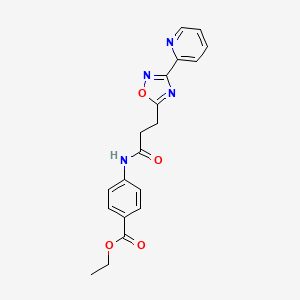

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7700372.png)
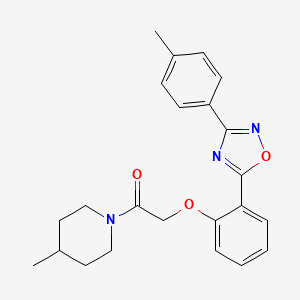
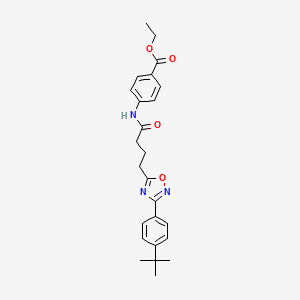
![(Z)-N'-(2-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700410.png)
